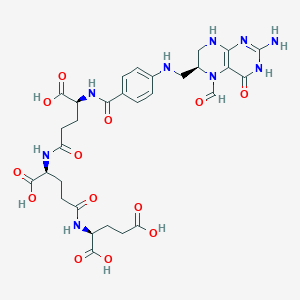
Triglu-5-formyl-tetrahydrofolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triglu-5-formyl-tetrahydrofolate is a derivative of tetrahydrofolic acid, a crucial compound in the folate cycle. It plays a significant role in one-carbon metabolism, which is essential for DNA synthesis, repair, and methylation. This compound is characterized by the presence of three glutamate residues attached to the tetrahydrofolate molecule, enhancing its stability and binding affinity to various enzymes involved in folate metabolism.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Triglu-5-formyl-tetrahydrofolate typically involves the conjugation of tetrahydrofolate with three glutamate residues. This process can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs folylpolyglutamate synthetase, which catalyzes the addition of glutamate residues to tetrahydrofolate under physiological conditions.
Industrial Production Methods: Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms that overexpress the necessary enzymes. These microorganisms are cultured in bioreactors, where they produce the compound, which is then extracted and purified using chromatographic techniques.
化学反应分析
Types of Reactions: Triglu-5-formyl-tetrahydrofolate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to formylated derivatives.
Reduction: It can be reduced to tetrahydrofolate derivatives.
Substitution: It can participate in substitution reactions where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products:
Oxidation: Formylated tetrahydrofolate derivatives.
Reduction: Tetrahydrofolate and its polyglutamylated forms.
Substitution: Various substituted tetrahydrofolate derivatives depending on the substituent introduced.
科学研究应用
Triglu-5-formyl-tetrahydrofolate has numerous applications in scientific research:
Chemistry: It is used as a reagent in studies involving one-carbon transfer reactions.
Biology: It plays a role in cellular metabolism studies, particularly in understanding folate metabolism and its regulation.
Medicine: It is investigated for its potential in treating folate deficiency-related disorders and as a supplement in chemotherapy to mitigate side effects.
Industry: It is used in the production of fortified foods and dietary supplements to enhance folate intake.
作用机制
Triglu-5-formyl-tetrahydrofolate exerts its effects by participating in the folate cycle, where it acts as a donor and acceptor of one-carbon units. It binds to enzymes such as serine hydroxymethyltransferase, facilitating the transfer of one-carbon units necessary for the synthesis of nucleotides and amino acids. This binding is enhanced by the presence of multiple glutamate residues, which increase the compound’s affinity for these enzymes.
相似化合物的比较
Tetrahydrofolate: The parent compound without additional glutamate residues.
Diglu-5-formyl-tetrahydrofolate: A similar compound with two glutamate residues.
Methyltetrahydrofolate: Another derivative involved in the folate cycle.
Uniqueness: Triglu-5-formyl-tetrahydrofolate is unique due to its enhanced stability and binding affinity, which are attributed to the presence of three glutamate residues. This makes it more effective in cellular processes requiring folate derivatives, compared to its less polyglutamylated counterparts.
属性
分子式 |
C30H37N9O13 |
|---|---|
分子量 |
731.7 g/mol |
IUPAC 名称 |
(2S)-2-[[(4S)-4-[[(4S)-4-[[4-[[(6S)-2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C30H37N9O13/c31-30-37-24-23(26(46)38-30)39(13-40)16(12-33-24)11-32-15-3-1-14(2-4-15)25(45)36-19(29(51)52)6-9-21(42)34-17(27(47)48)5-8-20(41)35-18(28(49)50)7-10-22(43)44/h1-4,13,16-19,32H,5-12H2,(H,34,42)(H,35,41)(H,36,45)(H,43,44)(H,47,48)(H,49,50)(H,51,52)(H4,31,33,37,38,46)/t16-,17-,18-,19-/m0/s1 |
InChI 键 |
ZLOMJLIQXBKNHU-VJANTYMQSA-N |
手性 SMILES |
C1[C@@H](N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O |
规范 SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


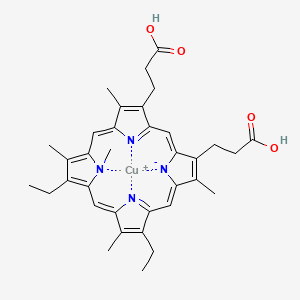
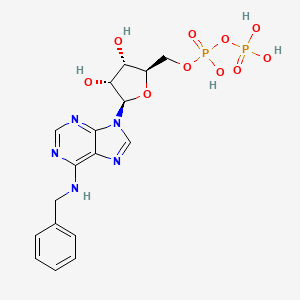

![{4-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-phosphono-phenoxy}-acetic acid](/img/structure/B10778415.png)

![[4-[10,15-Bis[4-(trihydroxy-lambda4-sulfanyl)phenyl]-20-[4-(trioxido-lambda4-sulfanyl)phenyl]-21,23-dihydroporphyrin-5-yl]phenyl]-dihydroxy-oxido-lambda4-sulfane](/img/structure/B10778424.png)
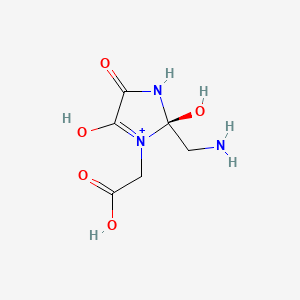
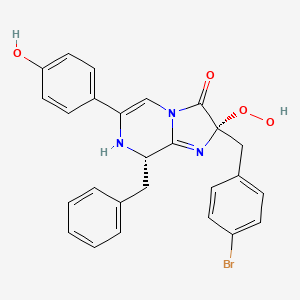
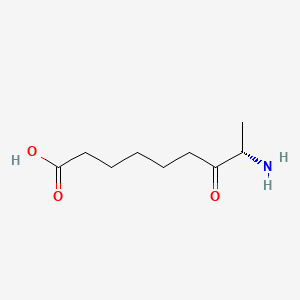
![2-[[7,8-Dihydroxy-5-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10778451.png)
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 9-(3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl)nonanoate](/img/structure/B10778464.png)
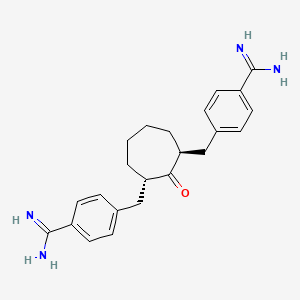
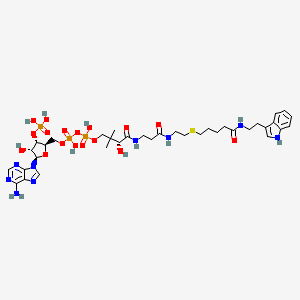
![(2R,3S,4R,5R,6S)-2-[(2S,3R,4R,5S)-3,4-dihydroxy-2-(hydroxymethyl)-5-[(2R)-2-hydroxynonyl]oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10778472.png)
